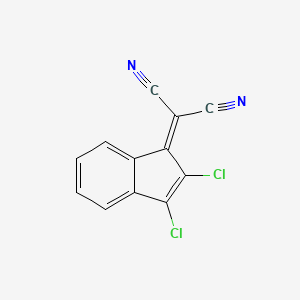
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile is an organic compound with significant applications in various fields of science and industry. It is characterized by the presence of two chlorine atoms and a propanedinitrile group attached to an indene ring. This compound is known for its unique structural features and interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloroinden-1-ylidene)propanedinitrile typically involves the condensation of 2,3-dichloroindene with malononitrile in the presence of a suitable catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, and Al2O3 . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum efficiency and cost-effectiveness. The use of microwave irradiation and iodine as catalysts has also been explored to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological and industrial applications .
科学的研究の応用
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile has been extensively studied for its applications in:
作用機序
The mechanism of action of 2-(2,3-Dichloroinden-1-ylidene)propanedinitrile involves its interaction with molecular targets through its electrophilic centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes and pathways. This mechanism is particularly relevant in its potential anti-cancer activity, where it can interfere with the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
2-(2-Oxoindolin-3-ylidene)malononitrile: Known for its biological relevance and electrochemical properties.
2-(3-Oxo-2,3-dihydroinden-1-ylidene)propanedinitrile: Used as a near-infrared electron acceptor in organic solar cells.
Uniqueness
2-(2,3-Dichloroinden-1-ylidene)propanedinitrile stands out due to its unique structural features, such as the presence of two chlorine atoms, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bio-active molecules further highlights its significance in scientific research and industrial applications.
特性
CAS番号 |
220898-80-6 |
|---|---|
分子式 |
C12H4Cl2N2 |
分子量 |
247.08 g/mol |
IUPAC名 |
2-(2,3-dichloroinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H4Cl2N2/c13-11-9-4-2-1-3-8(9)10(12(11)14)7(5-15)6-16/h1-4H |
InChIキー |
OUWNKQWLOLTVLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C2=C(C#N)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B5596802.png)
![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)

![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)

![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B5596844.png)
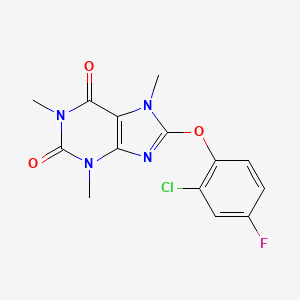
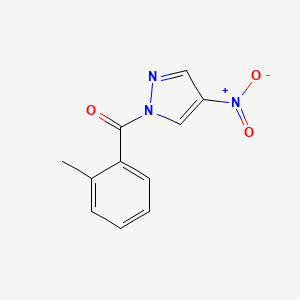
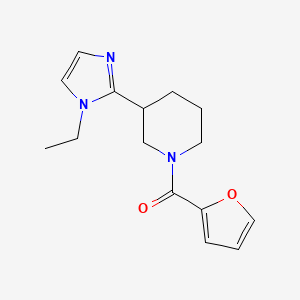
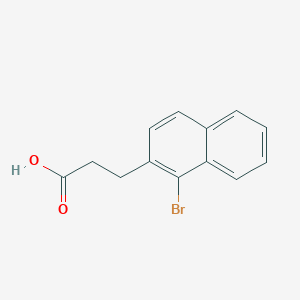
![3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid](/img/structure/B5596890.png)
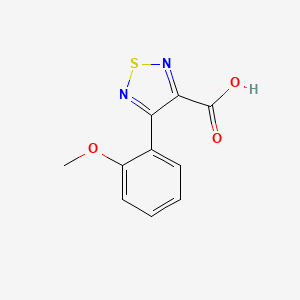
![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
